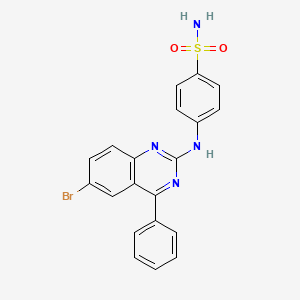

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A common method involves the cyclization of a linear precursor to form the piperidine ring .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Anti-inflammatory Activity

Research on analogs of ibuprofen, including compounds synthesized from piperidine and related structures, has demonstrated potent anti-inflammatory activity. These compounds were evaluated using the carrageenan-induced rat paw oedema method, showing significant anti-inflammatory effects, especially those with pyrrolidine, phthalimide, and hydrazine structures (Rajasekaran, Sivakumar, & Jayakar, 1999).

Anti-acetylcholinesterase Activity for Antidementia Agents

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating dementia. One study found that substituting the benzamide with a bulky moiety significantly increased activity, identifying compounds with profound effects on acetylcholine levels in rats, suggesting potential as antidementia agents (Sugimoto et al., 1990).

Muscarinic (M3) Receptor Antagonists

Compounds with structures related to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide" have been investigated for their activities as antagonists of the M3 muscarinic receptor. This research could provide insights into the development of new drugs for treating diseases like asthma or COPD (Broadley et al., 2011).

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist activity against the CB1 cannabinoid receptor has been studied, with certain compounds showing potent and selective antagonism. These findings can contribute to the development of treatments for disorders related to the endocannabinoid system (Shim et al., 2002).

Inhibition of Histidine Decarboxylase

Research on compounds targeting histidine decarboxylase, an enzyme involved in histamine production, could lead to new treatments for allergies and inflammatory diseases. Although some studies showed limited inhibitory activity, the exploration of these compounds adds valuable knowledge to the field (Degraw et al., 1978).

Propiedades

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(15-26-17-6-2-1-3-7-17)23-12-9-16(10-13-23)14-22-20(25)18-8-4-5-11-21-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGRTWBGDXADDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)